molecular formula C5H4FNO B13034221 1-Fluoro-3-oxocyclobutane-1-carbonitrile

1-Fluoro-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13034221
M. Wt: 113.09 g/mol
InChI Key: KGONHPOVITWEAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-3-oxocyclobutane-1-carbonitrile typically involves organic synthetic methods. One common approach is the reaction of appropriate substrates with fluorinating agents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-Fluoro-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives. Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents.

Scientific Research Applications

1-Fluoro-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the keto and nitrile groups can engage in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

1-Fluoro-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and ring structure, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-fluoro-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5(3-7)1-4(8)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONHPOVITWEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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